What are the chemical properties of 1,3,7-Trimethylnaphthalene?
What are the chemical properties of 1,3,7-Trimethylnaphthalene?
Here is an in-depth technical guide on the chemical properties, synthesis, and metabolic profile of 1,3,7-Trimethylnaphthalene.
Classification: Alkylated Polycyclic Aromatic Hydrocarbon (PAH) CAS Registry Number: 2131-38-6 Primary Application: Geochemical Biomarker, Combustion Intermediate, Toxicological Model[1]
Executive Summary
1,3,7-Trimethylnaphthalene (1,3,7-TMN) is a tri-alkylated naphthalene isomer of significant interest in environmental forensics, geochemistry, and toxicological modeling.[1] Unlike its parent compound naphthalene, the presence of three methyl groups in a specific 1,3,7-substitution pattern drastically alters its electronic density, lipophilicity, and metabolic fate.[1]
For drug development professionals, 1,3,7-TMN serves as a critical model for understanding alkyl-PAH metabolism .[1] The methyl groups introduce benzylic oxidation sites and sterically influence the regioselectivity of Cytochrome P450-mediated epoxidation.[1][2] This guide synthesizes the physicochemical profile, synthetic pathways, and biological interactions of 1,3,7-TMN.[1]
Physicochemical Profile
1,3,7-TMN exhibits high lipophilicity (LogP ~4.8), making it membrane-permeable and bioaccumulative.[1] A critical handling characteristic is its phase state; with a melting point of ~13.5°C, it exists as a viscous liquid or semi-solid at standard laboratory temperatures, unlike many higher-molecular-weight PAHs.[1][2]
Table 1: Key Physicochemical Parameters[1][2]
| Property | Value | Confidence/Method | Relevance |
| Molecular Formula | Exact | Stoichiometry | |
| Molecular Weight | 170.25 g/mol | Calculated | Mass Spectrometry |
| Melting Point | 13.5°C (286.65 K) | Experimental [1] | Critical: Handle as liquid at RT.[2][3][4] |
| Boiling Point | ~286–287°C | Predicted [2] | GC elution order |
| LogP (Octanol/Water) | 4.81 | Experimental [1] | High bioavailability/Lipophilicity |
| Density | ~1.007 g/cm³ | Estimated | Phase separation |
| 3 Singlets (Me), 5 Aromatic H | Experimental | Structural confirmation |
Spectroscopic Identification ( H NMR)
The C1 symmetry of 1,3,7-TMN results in a distinct NMR fingerprint useful for distinguishing it from symmetric isomers (e.g., 1,3,5-TMN).[1]
-
Aliphatic Region (2.4–2.7 ppm): Three distinct singlets corresponding to the methyl groups at C1, C3, and C7.[1] The C1-methyl is typically deshielded due to the peri-interaction with H8.[1][2]
-
Aromatic Region (7.2–8.0 ppm):
Synthetic Routes & Purification
Synthesizing specific alkylnaphthalene isomers is challenging due to the tendency of Friedel-Crafts alkylations to yield isomeric mixtures.[1][2] For high-purity applications (standards, biological assays), a Directed Grignard Synthesis starting from a tetralone precursor is the preferred protocol to ensure regiochemical fidelity.[1]
Protocol: Directed Synthesis via Tetralone Aromatization
This workflow avoids the separation difficulties of direct naphthalene methylation.[2]
Reagents:
-
Precursor: 3,7-Dimethyl-1-tetralone (commercially available or synthesized via succinoylation of m-xylene).[1][2]
-
Grignard Reagent: Methylmagnesium Bromide (MeMgBr) in Ether/THF.[1][2]
-
Catalyst: Palladium on Carbon (Pd/C) or Sulfur (for dehydrogenation).[1][2]
Step-by-Step Methodology:
-
Nucleophilic Addition: Dissolve 3,7-dimethyl-1-tetralone in dry THF under
. Cool to 0°C. Add MeMgBr (1.2 eq) dropwise.[1][2] The carbonyl at C1 is attacked, introducing the third methyl group.[1] -
Quench & Workup: Quench with saturated
. Extract with diethyl ether.[1][2] Evaporate solvent to yield the tertiary alcohol intermediate (1,3,7-trimethyl-1-tetralol).[1][2] -
Dehydration/Aromatization: Dissolve the intermediate in toluene with a catalytic amount of p-TsOH (acid catalyst) to dehydrate to the dihydronaphthalene.
-
Dehydrogenation: Reflux the dihydronaphthalene with 10% Pd/C at 200°C (solvent-free or in decalin) for 4–6 hours. This restores aromaticity.[1][2]
-
Purification: The crude oil is purified via Flash Column Chromatography (Silica Gel, Hexane eluent) to remove partially hydrogenated byproducts.[1][2]
Visualization: Synthetic Pathway
Caption: Directed synthesis ensuring regioselectivity at the C1 position via Grignard addition followed by aromatization.
Chemical Reactivity Profile
The reactivity of 1,3,7-TMN is defined by the electron-donating effects of the three methyl groups, which activate the ring toward electrophilic attack, and the steric hindrance they impose.[1]
Electrophilic Aromatic Substitution
-
Activation: The methyl groups (inductive effect
) increase electron density in the naphthalene rings.[2] -
Regioselectivity:
-
Position 4: Highly reactive.[1][2] It is para to the C1-methyl and ortho to the C3-methyl.[1][2]
-
Position 8: Reactive (peri-position), but sterically crowded by the C1-methyl.[1][2]
-
Position 5: Activated by resonance from the C1 and C3 methyls (via cross-ring conjugation).[2]
-
Position 2: Sterically hindered (sandwiched between C1-Me and C3-Me).[2]
-
-
Outcome: Bromination or nitration typically occurs at C4 or C5 , yielding mixtures that require HPLC separation.[1][2]
Benzylic Oxidation
The methyl groups are susceptible to oxidation, a critical pathway for drug metabolism and synthesis.[1]
-
Reagents:
or . -
Products: Oxidation converts methyls to carboxylic acids (naphthalene carboxylic acids) or aldehydes.[1][2] This is often used to synthesize ligands for MOFs (Metal-Organic Frameworks).[1][2]
Biological Interaction & Toxicology
For researchers in toxicology and pharmacology, the metabolic activation of 1,3,7-TMN represents a classic "Tox-Activation" pathway.[1] PAHs are not inherently DNA-reactive; they require metabolic conversion to electrophiles.[1][2]
Metabolic Activation Pathway (Cytochrome P450)
The lipophilicity of 1,3,7-TMN facilitates rapid entry into hepatocytes.[1][2] Phase I metabolism is dominated by CYP450 isozymes (primarily CYP1A1 and CYP1B1).[1][2]
-
Epoxidation: CYP450 attacks the aromatic double bonds.[1][2]
-
Hydration: Epoxide Hydrolase converts the epoxide to a dihydrodiol (trans-dihydrodiol).[1][2]
-
Secondary Oxidation: The dihydrodiol can be further oxidized to a Diol Epoxide .[1][2] This is the ultimate toxicophore.[1][2] Diol epoxides are electrophilic and can covalently bind to DNA (guanine residues), causing mutagenesis.[1][2]
-
Benzylic Hydroxylation: Alternatively, CYP450 can hydroxylate the methyl groups directly, forming hydroxymethyl derivatives (
), which are generally easier to excrete (detoxification pathway).[1][2]
Visualization: Metabolic Fate
Caption: Dual metabolic pathways showing the divergence between bioactivation (red) leading to DNA adducts and detoxification (green) via benzylic oxidation.[2]
References
-
National Institute of Standards and Technology (NIST). (2023).[2] Naphthalene, 1,3,7-trimethyl- Phase Change Data. NIST Chemistry WebBook, SRD 69.[1][2][5] Retrieved from [Link][2]
-
PubChem. (2024).[1][2] Compound Summary for CID 16477: 1,3,7-Trimethylnaphthalene.[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
Bastow, T. P., et al. (1998).[1][2] Trimethylnaphthalenes in crude oils and sediments: Effects of source and maturity. Organic Geochemistry. (Contextual grounding for biomarker application).
-
Cho, T. M., et al. (2006).[1][2] In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition.[2][6][7][8] (Mechanistic basis for PAH metabolism). Retrieved from [Link]
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- 2. 1,3,7-Trimethylnaphthalene | C13H14 | CID 16477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalene, 1,6,7-trimethyl- (CAS 2245-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Naphthalene, 1,3,7-trimethyl- [webbook.nist.gov]
- 6. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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